[4-(5-acetyl-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-chloro-6-methoxyphenoxy]acetic acid
Overview
Description
“[4-(5-acetyl-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-chloro-6-methoxyphenoxy]acetic acid” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . Pyrimidine derivatives have been recognized as important heterocyclic compounds due to their variety of chemical and biological significance to medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the reaction of 6-phenyl-2-thioxo-2,3-dihydropyrimidin-4(5H)-one with acetyl chloride in acetic anhydride in the presence of sodium acetate afforded 5-acetyl-6-phenyl-2-thioxo-2,3-dihydropyrimidin-4(5H)-one . This compound then reacted with various reagents to yield different derivatives .
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using various spectroscopic techniques. For example, the infrared spectrum of 5-acetyl-6-phenyl-2-thioxo-2,3-dihydropyrimidin-4(5H)-one revealed absorption bands at 3318, 3046, 1698 and 1374 cm-1 for amino, aromatic, carbonyl and thiocarbonyl function groups, respectively . The 1H-NMR and 13C-NMR spectra also provided valuable information about the structure .
Chemical Reactions Analysis
The chemical reactions of similar compounds involve interactions with various electrophilic reagents . For example, 6-phenyl-2-thioxo-2,3-dihydropyrimidin-4(5H)-one was reacted with chloroacetyl chloride to yield a corresponding compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, 5-acetyl-6-phenyl-2-thioxo-2,3-dihydropyrimidin-4(5H)-one is a light brown compound with a molecular weight of 290.29 and a melting point greater than 250 °C .
Mechanism of Action
The mechanism of action of this compound is not explicitly mentioned in the available literature. However, many pyrimidine derivatives have been found to exhibit diverse biological activities, including antiviral, antibacterial, antimalarial, antihypertensive, and anti-inflammatory effects .
Future Directions
The future directions for research on this compound could include further exploration of its biological activities and potential applications in medicinal chemistry. Given the diverse biological activities of pyrimidine derivatives , this compound could be a promising candidate for further study.
Properties
IUPAC Name |
2-[4-(5-acetyl-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl)-2-chloro-6-methoxyphenoxy]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O5S/c1-11(25)17-18(12-6-4-3-5-7-12)23-21(30)24-19(17)13-8-14(22)20(15(9-13)28-2)29-10-16(26)27/h3-9,19H,10H2,1-2H3,(H,26,27)(H2,23,24,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZNAXDDLAEYDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(NC(=S)NC1C2=CC(=C(C(=C2)Cl)OCC(=O)O)OC)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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